

# Application Notes and Protocols for Olorofim In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of filamentous fungi to **Olorofim**, a novel antifungal agent. The protocols are based on established methodologies from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).

### Introduction

**Olorofim** (formerly F901318) is a first-in-class orotomide antifungal that exhibits a novel mechanism of action by inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[1][2][3][4][5] This unique target results in potent activity against a broad spectrum of molds, including azole-resistant Aspergillus species, and other difficult-to-treat fungi like Scedosporium species and Lomentospora prolificans.[1][6] [7][8] **Olorofim**'s novel mechanism means there is no cross-resistance with existing antifungal classes.[9] However, it lacks activity against yeasts and Mucorales.[1][3] Accurate in vitro susceptibility testing is crucial for surveillance, clinical management, and drug development.

# Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

**Olorofim** selectively targets the fungal dihydroorotate dehydrogenase (DHODH), an enzyme essential for the de novo synthesis of pyrimidines, which are vital components of DNA, RNA,



and other cellular molecules.[1][2][3][4] By inhibiting DHODH, **Olorofim** depletes the fungal cell of essential pyrimidines, leading to the cessation of growth and, with prolonged exposure, cell death.[2][4]





Click to download full resolution via product page

Caption: Olorofim's mechanism of action targeting DHODH.

## In Vitro Susceptibility Data

**Olorofim** has demonstrated potent in vitro activity against a wide range of filamentous fungi. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: Olorofim MIC Data for Aspergillus Species

| Species                             | Number of Isolates | MIC Range<br>(mg/L) | Modal MIC<br>(mg/L) | Geometric<br>Mean MIC<br>(mg/L)    | Reference |
|-------------------------------------|--------------------|---------------------|---------------------|------------------------------------|-----------|
| Aspergillus fumigatus               | 275                | <0.004 - 0.25       | 0.06                | 0.037                              | [10]      |
| Aspergillus fumigatus               | 686                | up to 0.06          | 0.016               | -                                  | [9]       |
| Aspergillus flavus                  | -                  | -                   | 0.03                | 0.050                              | [10]      |
| Aspergillus<br>niger                | -                  | -                   | 0.03 - 0.06         | 0.052                              | [10]      |
| Aspergillus terreus                 | -                  | 0.008 - 0.03        | -                   | 0.022                              | [10]      |
| Cryptic Aspergillus spp.            | 150                | -                   | -                   | 0.015 - 0.098<br>(CLSI/EUCA<br>ST) | [7]       |
| Azole-<br>resistant A.<br>fumigatus | -                  | 0.004 - 0.03        | -                   | -                                  | [11]      |

Table 2: Olorofim MIC Data for Other Clinically Relevant Molds



| Species                             | Number of<br>Isolates | MIC Range<br>(mg/L) | Modal MIC<br>(mg/L) | Geometric<br>Mean MIC<br>(mg/L)          | Reference |
|-------------------------------------|-----------------------|---------------------|---------------------|------------------------------------------|-----------|
| Scedosporiu<br>m spp.               | 36                    | up to 0.125         | 0.016               | -                                        | [9]       |
| Lomentospor<br>a prolificans        | 13                    | up to 0.125         | -                   | -                                        | [9]       |
| Scedosporiu<br>m<br>apiospermum     | 30                    | -                   | -                   | <0.130<br>(EUCAST) /<br><0.339<br>(CLSI) | [6]       |
| Scedosporiu<br>m boydii             | 30                    | -                   | -                   | <0.130<br>(EUCAST) /<br><0.339<br>(CLSI) | [6]       |
| Lomentospor<br>a prolificans        | 30                    | -                   | -                   | 0.115<br>(EUCAST) /<br>0.225 (CLSI)      | [6]       |
| Penicillium/Ta<br>laromyces<br>spp. | -                     | 0.004 - 0.125       | 0.016               | 0.027                                    | [11]      |
| Trichophyton spp.                   | -                     | 0.004 - 0.125       | 0.008               | 0.015                                    | [11]      |
| Talaromyces<br>marneffei            | 32                    | 0.0005 -<br>0.002   | -                   | -                                        | [12][13]  |

## **Experimental Protocols**

The following are detailed protocols for determining **Olorofim** MICs using broth microdilution methods.



# Protocol 1: EUCAST E.Def 9.3/9.4 Broth Microdilution Method for Molds

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document E.Def 9.3/9.4.

#### Materials:

- · Olorofim powder
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile, 96-well, flat-bottom microtiter plates
- · Fungal isolates for testing
- Spectrophotometer (optional)
- · Inoculum suspension adjusted to the appropriate density

### Procedure:

- Preparation of **Olorofim** Stock Solution:
  - Dissolve Olorofim powder in DMSO to a final concentration of 1 mg/mL.
  - Store the stock solution at -20°C.
- Preparation of Microtiter Plates:
  - Perform serial two-fold dilutions of the **Olorofim** stock solution in the microtiter plates using RPMI medium to achieve the desired final concentrations (e.g., 8 to 0.008 mg/L).
  - The final volume in each well should be 100 μL.
- Inoculum Preparation:

### Methodological & Application





- Grow the fungal isolates on an appropriate agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days.
- Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween
   20.
- Adjust the conidial suspension to a final concentration of 0.5 x 10<sup>5</sup> to 2.5 x 10<sup>5</sup> CFU/mL in RPMI medium.
- Inoculation and Incubation:
  - Add 100 μL of the adjusted fungal inoculum to each well of the microtiter plate.
  - Include a growth control well (inoculum without drug) and a sterility control well (medium only).
  - Incubate the plates at 35-37°C for 48-72 hours.
- Reading the MIC:
  - The MIC is determined as the lowest concentration of **Olorofim** that causes complete inhibition of visible growth (100% inhibition).
  - For some fungi, a spectrophotometric reading at 530 nm can be used, with the MIC defined as the concentration that shows ≥90% growth inhibition compared to the drug-free control.[9][14]





Click to download full resolution via product page

Caption: EUCAST broth microdilution workflow for Olorofim.

# Protocol 2: CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.

Materials:

· Olorofim powder



- DMSO
- RPMI-1640 medium with L-glutamine and without bicarbonate, buffered to pH 7.0 with MOPS
- Sterile, 96-well microtiter plates
- Fungal isolates
- Spectrophotometer

#### Procedure:

- Drug and Plate Preparation:
  - Prepare a stock solution of Olorofim in DMSO.
  - Prepare serial dilutions of **Olorofim** in the microtiter plates with RPMI medium to achieve the desired final concentration range.
- Inoculum Preparation:
  - Culture the fungal isolates on potato dextrose agar at 35°C.
  - Prepare a conidial suspension in sterile saline with 0.05% Tween 80.
  - Adjust the inoculum suspension to a final concentration of 0.4 x 10<sup>4</sup> to 5 x 10<sup>4</sup> CFU/mL using a spectrophotometer to measure turbidity.
- Inoculation and Incubation:
  - Inoculate each well with 100 μL of the standardized inoculum.
  - Include appropriate quality control strains, a growth control, and a sterility control.
  - Incubate the plates at 35°C for 48-72 hours.
- MIC Endpoint Determination:



 The MIC is read as the lowest drug concentration at which there is a prominent decrease in turbidity compared to the drug-free growth control. For **Olorofim**, this is typically 100% inhibition.



Click to download full resolution via product page

Caption: CLSI broth microdilution workflow for **Olorofim**.

### **Resistance Mechanisms**

Acquired resistance to **Olorofim** in Aspergillus fumigatus has been linked to mutations in the pyrE gene, which encodes the target enzyme, DHODH.[15][16][17] A hotspot for these



mutations has been identified at the G119 locus.[15][17] These mutations lead to reduced affinity of **Olorofim** for the DHODH enzyme.[15][17]

## **Quality Control**

For quality control, reference strains with known **Olorofim** MICs should be included in each batch of tests. Aspergillus fumigatus ATCC 204305 is a commonly used quality control strain for EUCAST testing.[18]

## Conclusion

The provided protocols and data offer a comprehensive guide for the in vitro susceptibility testing of **Olorofim**. Adherence to standardized methodologies, such as those from EUCAST and CLSI, is essential for obtaining reproducible and comparable results. This information is critical for the ongoing clinical development of **Olorofim** and for guiding its potential future use in treating invasive fungal infections.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Review of the Novel Investigational Antifungal Olorofim PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Olorofim Susceptibility Testing of 1,423 Danish Mold Isolates Obtained in 2018-2019
   Confirms Uniform and Broad-Spectrum Activity PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro activity of olorofim (F901318) against clinical isolates of cryptic species of Aspergillus by EUCAST and CLSI methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]



- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Antifungal Susceptibility Profiles of Olorofim (Formerly F901318) and Currently Available Systemic Antifungals against Mold and Yeast Phases of Talaromyces marneffei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Resistance profiling of Aspergillus fumigatus to olorofim indicates absence of intrinsic resistance and unveils the molecular mechanisms of acquired olorofim resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance profiling of Aspergillus fumigatus to olorofim indicates absence of intrinsic resistance and unveils the molecular mechanisms of acquired olorofim resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resistance-profiling-of-aspergillus-fumigatus-to-olorofim-indicates-absence-of-intrinsic-resistance-and-unveils-the-molecular-mechanisms-of-acquired-olorofim-resistance Ask this paper | Bohrium [bohrium.com]
- 18. f2g.com [f2g.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Olorofim In Vitro Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607405#olorofim-in-vitro-susceptibility-testingprotocols]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com